molecular formula C23H24N4O2S B2778858 2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(thiophen-2-ylmethyl)acetamide CAS No. 1226438-21-6

2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(thiophen-2-ylmethyl)acetamide

Cat. No. B2778858
CAS RN: 1226438-21-6
M. Wt: 420.53
InChI Key: WQOSSEIQUBRBGC-UHFFFAOYSA-N
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Description

2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(thiophen-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C23H24N4O2S and its molecular weight is 420.53. The purity is usually 95%.
BenchChem offers high-quality 2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(thiophen-2-ylmethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(thiophen-2-ylmethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiproliferative Activity

VU0515217-1: belongs to the class of pyrido[2,3-d]pyrimidin-5-one derivatives. These compounds have demonstrated antiproliferative effects, making them promising candidates for cancer therapy. Specifically, VU0515217-1 has shown potential as an antiproliferative agent, inhibiting cell growth and division .

Tyrosine Kinase Inhibition

Among pyrido[2,3-d]pyrimidin-7-one derivatives, VU0515217-1 stands out as a tyrosine kinase inhibitor (TKI). Tyrosine kinases play crucial roles in cell signaling pathways, and their dysregulation is associated with various diseases, including cancer. By targeting these kinases, VU0515217-1 may offer therapeutic benefits .

Cyclin-Dependent Kinase (CDK4) Inhibition

Another notable application involves the inhibition of cyclin-dependent kinase 4 (CDK4). CDK4 is involved in cell cycle regulation, and aberrant CDK4 activity contributes to cancer progressionVU0515217-1 has demonstrated CDK4 inhibitory properties, suggesting its potential as an anticancer agent .

Antimicrobial Activity

Pyrido[2,3-d]pyrimidines, including VU0515217-1 , exhibit antimicrobial effects. These compounds have been investigated for their ability to combat bacterial and fungal infections. While more research is needed, their activity against pathogens makes them interesting candidates for drug development .

Anti-Inflammatory and Analgesic Properties

Some pyrido[2,3-d]pyrimidines possess anti-inflammatory and analgesic properties. Although specific data on VU0515217-1 are limited, its structural similarity to other bioactive compounds suggests potential in modulating inflammation and pain pathways .

Hypotensive Effects

Certain pyrido[2,3-d]pyrimidines have been explored for their hypotensive (blood pressure-lowering) effects. While more studies are needed to establish this property for VU0515217-1 , its unique structure warrants investigation in cardiovascular research .

properties

IUPAC Name

2-(3-butyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2S/c1-2-3-11-26-16-25-21-19(17-8-5-4-6-9-17)14-27(22(21)23(26)29)15-20(28)24-13-18-10-7-12-30-18/h4-10,12,14,16H,2-3,11,13,15H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQOSSEIQUBRBGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(thiophen-2-ylmethyl)acetamide

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